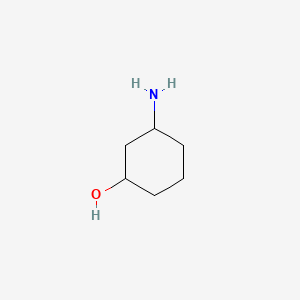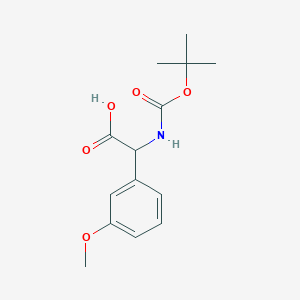
(N-BOC-Amino)(3-methoxyphenyl)acetic acid
Vue d'ensemble
Description
“(N-BOC-Amino)(3-methoxyphenyl)acetic acid” is a compound that involves a Boc-protected amine group . The Boc group is a common protecting group for amines in organic synthesis, especially in peptide chemistry . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amines involves the use of isocyanate intermediates, which are generated in situ . The reactions involve the use of a catalyst, which lowers the required reaction temperature . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides with high yields .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The reactions of Boc-protected amines involve the use of isocyanate intermediates, which are generated in situ . These reactions can be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .Applications De Recherche Scientifique
Peptide Synthesis and Amino Acid Derivatives
The compound is extensively used in peptide synthesis. It is a significant component in the creation of amino acid derivatives and peptides. For instance, it is utilized in the racemization-free coupling of peptides, serving as a critical intermediary in the peptide synthesis process. The compound's reactivity with salts of N-protected amino acids facilitates the creation of mixed anhydrides, which are vital for subsequent peptide chain elongation (Pedersen et al., 1982). Additionally, the compound plays a pivotal role in the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives to 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles, highlighting its versatility in synthesizing complex molecular structures (Kudelko & Zieliński, 2010).
Catalyst in Synthesis
The compound is also recognized for its catalytic capabilities. It is a key agent in N-tert-butoxycarbonylation of amines, showing efficiency and environmental friendliness. Its role as a catalyst is crucial in the synthesis of various amino derivatives, ensuring high yields and chemoselectivity, especially in the context of chiral amino alcohols and esters (Heydari et al., 2007).
Construction of Complex Molecules
The compound's utility extends to the construction of complex molecular structures. For example, it is involved in the synthesis of amino acid-based phosphodiester linkage-containing cryptands and diphosphorylated macrocycles. This demonstrates its integral role in forming sophisticated molecular frameworks, further underlining its importance in advanced scientific research (Oijen et al., 1994).
Mécanisme D'action
Target of Action
It’s known that n-boc-amino acids are commonly used in the synthesis of peptides and proteins, suggesting that this compound may interact with various biological targets depending on the specific context of its use .
Mode of Action
(N-BOC-Amino)(3-methoxyphenyl)acetic acid is a type of N-BOC-Amino acid. The N-BOC group is a protective group used in organic synthesis for the protection of amino groups . The compound undergoes reactions involving the selective deprotection of the N-BOC group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This deprotection strategy involves the electrophilic character of oxalyl chloride .
Biochemical Pathways
The compound’s role in the deprotection of the n-boc group suggests it may be involved in various biochemical transformations, particularly in the synthesis of peptides and proteins .
Result of Action
The molecular and cellular effects of this compound are likely to be context-dependent, given its role in the synthesis of various peptides and proteins. The deprotection of the N-BOC group can lead to the formation of various bioactive compounds, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the N-BOC group takes place under room temperature conditions . Other factors, such as pH and the presence of other reactive species, may also influence its reactivity and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHSWFMWHVVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)
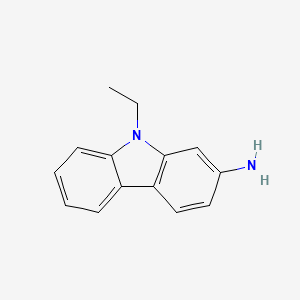

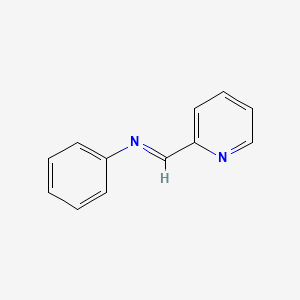

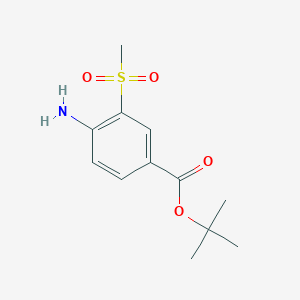
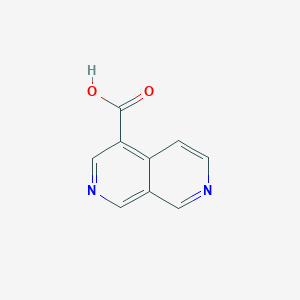


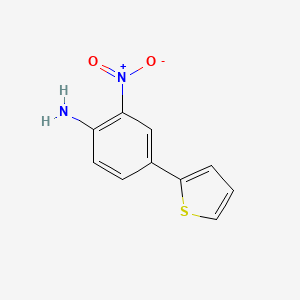
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)
